![molecular formula C17H16ClNO2 B12563772 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride CAS No. 179192-16-6](/img/structure/B12563772.png)
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride is a complex organic compound that features a unique structure combining an isoquinoline moiety with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride typically involves multi-step organic reactions. One common route starts with the preparation of the isoquinoline core, followed by the introduction of the substituted phenyl group. The final step involves the formation of the chloride salt.
Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Substituted Phenyl Group Introduction: The substituted phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where 2,5-dihydroxy-4-methylbenzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Chloride Salt: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring with methyl chloride, resulting in the formation of the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, methoxide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of hydroxyl, methoxy, or amino derivatives.
Scientific Research Applications
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-4-methoxyacetophenone: Similar in structure but lacks the isoquinoline moiety.
2,5-Dihydroxy-4-methylacetophenone: Similar phenolic structure but different functional groups.
Uniqueness
2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride is unique due to its combination of an isoquinoline core with a substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
179192-16-6 |
|---|---|
Molecular Formula |
C17H16ClNO2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-(isoquinolin-2-ium-2-ylmethyl)-5-methylbenzene-1,4-diol;chloride |
InChI |
InChI=1S/C17H15NO2.ClH/c1-12-8-17(20)15(9-16(12)19)11-18-7-6-13-4-2-3-5-14(13)10-18;/h2-10H,11H2,1H3,(H-,19,20);1H |
InChI Key |
RQGGFRSPVDJHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C[N+]2=CC3=CC=CC=C3C=C2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


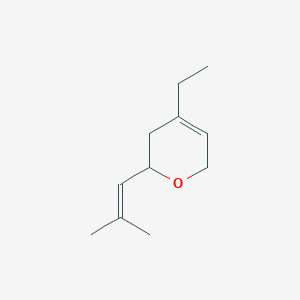
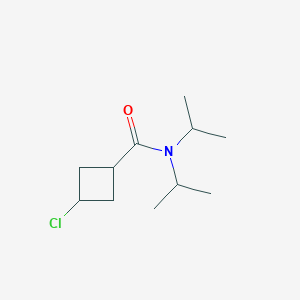
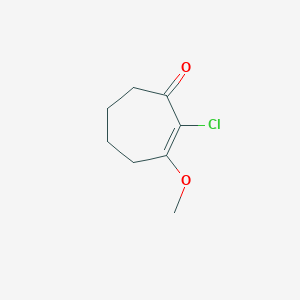
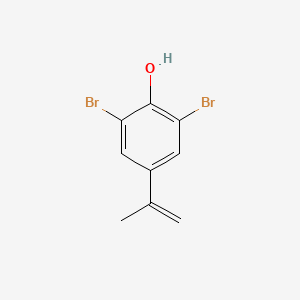
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
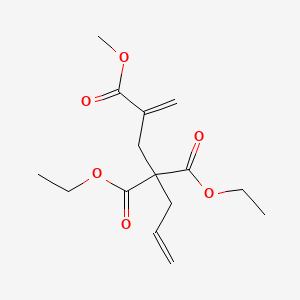
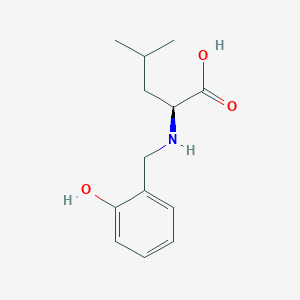

![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
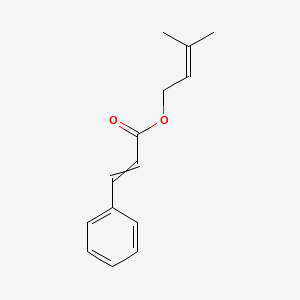
![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
